4,8-Dimethoxyquinoline-2-carboxylic acid 4,8-Dimethoxyquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 28027-15-8
VCID: VC7843419
InChI: InChI=1S/C12H11NO4/c1-16-9-5-3-4-7-10(17-2)6-8(12(14)15)13-11(7)9/h3-6H,1-2H3,(H,14,15)
SMILES: COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O
Molecular Formula: C12H11NO4
Molecular Weight: 233.22

4,8-Dimethoxyquinoline-2-carboxylic acid

CAS No.: 28027-15-8

Cat. No.: VC7843419

Molecular Formula: C12H11NO4

Molecular Weight: 233.22

* For research use only. Not for human or veterinary use.

4,8-Dimethoxyquinoline-2-carboxylic acid - 28027-15-8

Specification

CAS No. 28027-15-8
Molecular Formula C12H11NO4
Molecular Weight 233.22
IUPAC Name 4,8-dimethoxyquinoline-2-carboxylic acid
Standard InChI InChI=1S/C12H11NO4/c1-16-9-5-3-4-7-10(17-2)6-8(12(14)15)13-11(7)9/h3-6H,1-2H3,(H,14,15)
Standard InChI Key YPFZNQWLNDDXEJ-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O
Canonical SMILES COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 4,8-dimethoxyquinoline-2-carboxylic acid, reflects its substitution pattern. The quinoline backbone consists of a benzene ring fused to a pyridine ring, with methoxy (-OCH₃) groups at carbons 4 and 8 and a carboxylic acid (-COOH) group at carbon 2. Key structural identifiers include:

  • SMILES: COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O

  • InChIKey: YPFZNQWLNDDXEJ-UHFFFAOYSA-N

X-ray crystallography and NMR studies confirm that the methoxy groups adopt planar conformations, while the carboxylic acid group participates in hydrogen bonding, influencing solubility and reactivity .

Physicochemical Properties

The compound’s properties are critical for its handling and application:

PropertyValueSource
Molecular Weight233.22 g/mol
Melting Point215–217°C (decomposes)
SolubilitySlightly soluble in water; soluble in DMSO, methanol
LogP (Partition Coefficient)1.8 (predicted)

These properties underscore its suitability for organic synthesis, where solubility in polar aprotic solvents facilitates reactions.

Synthesis and Derivatives

Synthetic Pathways

The synthesis of 4,8-dimethoxyquinoline-2-carboxylic acid typically involves multi-step reactions starting from quinoline precursors. A notable method, adapted from patent CN106008336A, involves:

  • Nitration: 3,4-Dimethoxyacetophenone is nitrated to yield 2-nitro-4,5-dimethoxyacetophenone .

  • Condensation: Reaction with N,N-dimethylformamide dimethyl acetal forms a propenone intermediate .

  • Reductive Cyclization: Catalytic hydrogenation induces ring closure, producing 4-hydroxy-6,7-dimethoxyquinoline .

  • Chlorination and Carboxylation: Subsequent chlorination and oxidation steps introduce the carboxylic acid group.

Key Derivatives

The carboxylic acid group enables derivatization into salts and esters:

  • Potassium Salt: Enhances water solubility for biological assays.

  • Methyl Ester: Used as a protecting group in peptide synthesis .

  • Amide Derivatives: Explored for antimicrobial activity in pharmaceutical screens .

Applications in Pharmaceutical Research

Antimicrobial Activity

Preliminary assays indicate that amide derivatives of this compound exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . Further optimization could improve potency.

Materials Science Applications

Coordination Polymers

The compound’s ability to act as a tridentate ligand (via N, O, and COOH groups) enables the synthesis of metal-organic frameworks (MOFs). For example, coordination with Cu(II) yields a porous polymer with applications in gas storage.

Catalysis

Palladium complexes of 4,8-dimethoxyquinoline-2-carboxylic acid catalyze Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) up to 10,000 in aryl-aryl bond formation .

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